

physical and chemical properties of 5-Methylpentadecanoyl-CoA

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Compound of Interest

Compound Name: 5-Methylpentadecanoyl-CoA

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5-Methylpentadecanoyl-CoA: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylpentadecanoyl-CoA is a branched-chain fatty acyl-coenzyme A molecule. As an activated form of 5-methylpentadecanoic acid, it is an intermediate in the metabolism of branched-chain fatty acids. While specific research on **5-Methylpentadecanoyl-CoA** is limited, its physical, chemical, and biological properties can be largely inferred from the extensive knowledge of other long-chain and branched-chain fatty acyl-CoAs. These molecules are crucial in various cellular processes, from energy metabolism to cell signaling, making their study relevant to understanding metabolic disorders and for the development of novel therapeutics. This guide provides a detailed overview of the known and extrapolated properties of **5-Methylpentadecanoyl-CoA**, methods for its study, and its potential biological roles.

Physical and Chemical Properties

Quantitative data for **5-Methylpentadecanoyl-CoA** is not readily available in the literature. However, its properties can be estimated based on those of similar long-chain acyl-CoA molecules.

Property	Value (Estimated)	Notes
Molecular Formula	C37H66N7O17P3S	This is the definitive molecular formula.
Molecular Weight	1005.94 g/mol	Calculated based on the molecular formula. [1]
Melting Point	Not available	Long-chain acyl-CoAs are typically solids at room temperature and decompose at higher temperatures.
Boiling Point	Not available	Due to their high molecular weight and ionic nature, they decompose before boiling.
Solubility		
Water/Aqueous Buffers	Sparingly soluble	Long-chain acyl-CoAs tend to form micelles in aqueous solutions. Solubility is affected by pH, ionic strength, and the presence of detergents or binding proteins. The solubility of similar long-chain fatty acyl-CoAs is low, often in the micromolar range.
Organic Solvents	Soluble in methanol and mixtures of chloroform and methanol.	The solubility in organic solvents is generally higher than in aqueous solutions.
Stability	Unstable in aqueous solutions	The thioester bond is susceptible to hydrolysis, especially at neutral or alkaline pH and elevated temperatures. Stock solutions are best prepared fresh and stored at -20°C or below for short periods. [2]

Experimental Protocols

Detailed experimental protocols for **5-Methylpentadecanoyl-CoA** are not published. However, established methods for the synthesis, purification, and analysis of other long-chain acyl-CoAs can be adapted.

Synthesis of 5-Methylpentadecanoyl-CoA

A common method for the synthesis of acyl-CoAs is the acylation of Coenzyme A with an activated form of the corresponding fatty acid.

Principle: 5-Methylpentadecanoic acid is first converted to an activated intermediate, such as a mixed anhydride or an N-hydroxysuccinimide (NHS) ester. This activated acid is then reacted with the free thiol group of Coenzyme A to form the thioester bond of **5-Methylpentadecanoyl-CoA**.

Generalized Protocol:

- Activation of 5-Methylpentadecanoic Acid:
 - Dissolve 5-methylpentadecanoic acid in an appropriate organic solvent (e.g., tetrahydrofuran).
 - Add a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form the NHS ester.
 - The reaction is typically carried out at room temperature for several hours.
 - The dicyclohexylurea byproduct is removed by filtration.
- Acylation of Coenzyme A:
 - Dissolve Coenzyme A trilithium salt in an aqueous buffer (e.g., sodium bicarbonate, pH 8.0).
 - Slowly add the activated 5-methylpentadecanoic acid (dissolved in a minimal amount of a water-miscible organic solvent like dimethylformamide) to the Coenzyme A solution with stirring.

- The reaction is allowed to proceed at room temperature for several hours or overnight.
- Purification:
 - The reaction mixture is purified by reverse-phase high-performance liquid chromatography (HPLC).

Purification by High-Performance Liquid Chromatography (HPLC)

Principle: Reverse-phase HPLC separates molecules based on their hydrophobicity. The long hydrocarbon chain of **5-Methylpentadecanoyl-CoA** allows it to be retained on a C18 column and eluted with a gradient of an organic solvent.

Generalized Protocol:

- Column: C18 reverse-phase column (e.g., 5 μ m particle size, 4.6 x 250 mm).
- Mobile Phase A: Aqueous buffer (e.g., 50 mM potassium phosphate, pH 5.3).
- Mobile Phase B: Acetonitrile or methanol.
- Gradient: A linear gradient from a low to a high concentration of mobile phase B is used to elute the acyl-CoA. For example, 0-100% B over 30 minutes.
- Detection: UV absorbance at 260 nm (for the adenine ring of Coenzyme A).
- Fraction Collection: Fractions corresponding to the **5-Methylpentadecanoyl-CoA** peak are collected.
- Post-Purification: The collected fractions are often lyophilized to remove the solvents.

Analysis of 5-Methylpentadecanoyl-CoA

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: Can be used to confirm the presence of the methyl branch and the overall structure of the acyl chain, as well as the characteristic signals of the Coenzyme A moiety.

- ^{13}C NMR: Provides detailed information about the carbon skeleton of the molecule.

2. Mass Spectrometry (MS):

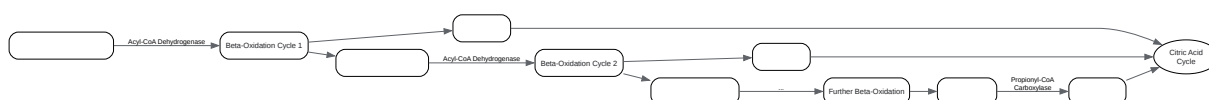
- Electrospray Ionization (ESI)-MS: Can be used to determine the molecular weight of **5-Methylpentadecanoyl-CoA**.
- Tandem MS (MS/MS): Provides structural information through fragmentation analysis. The fragmentation pattern can confirm the identity of the acyl group and the Coenzyme A moiety.

Biological Role and Signaling Pathways

While specific signaling pathways involving **5-Methylpentadecanoyl-CoA** have not been elucidated, its biological role is expected to be similar to other branched-chain fatty acyl-CoAs.

Metabolism via Beta-Oxidation

5-Methylpentadecanoyl-CoA is likely metabolized through the mitochondrial beta-oxidation pathway. However, the methyl branch at the 5-position (an odd-numbered carbon) presents a modification to the standard beta-oxidation spiral. The initial cycles of beta-oxidation would proceed normally until the methyl group is near the thioester group. At this point, specific enzymes are required to handle the branch point. The final products of its complete oxidation would be a mixture of acetyl-CoA and propionyl-CoA. Propionyl-CoA can then be converted to succinyl-CoA and enter the citric acid cycle.



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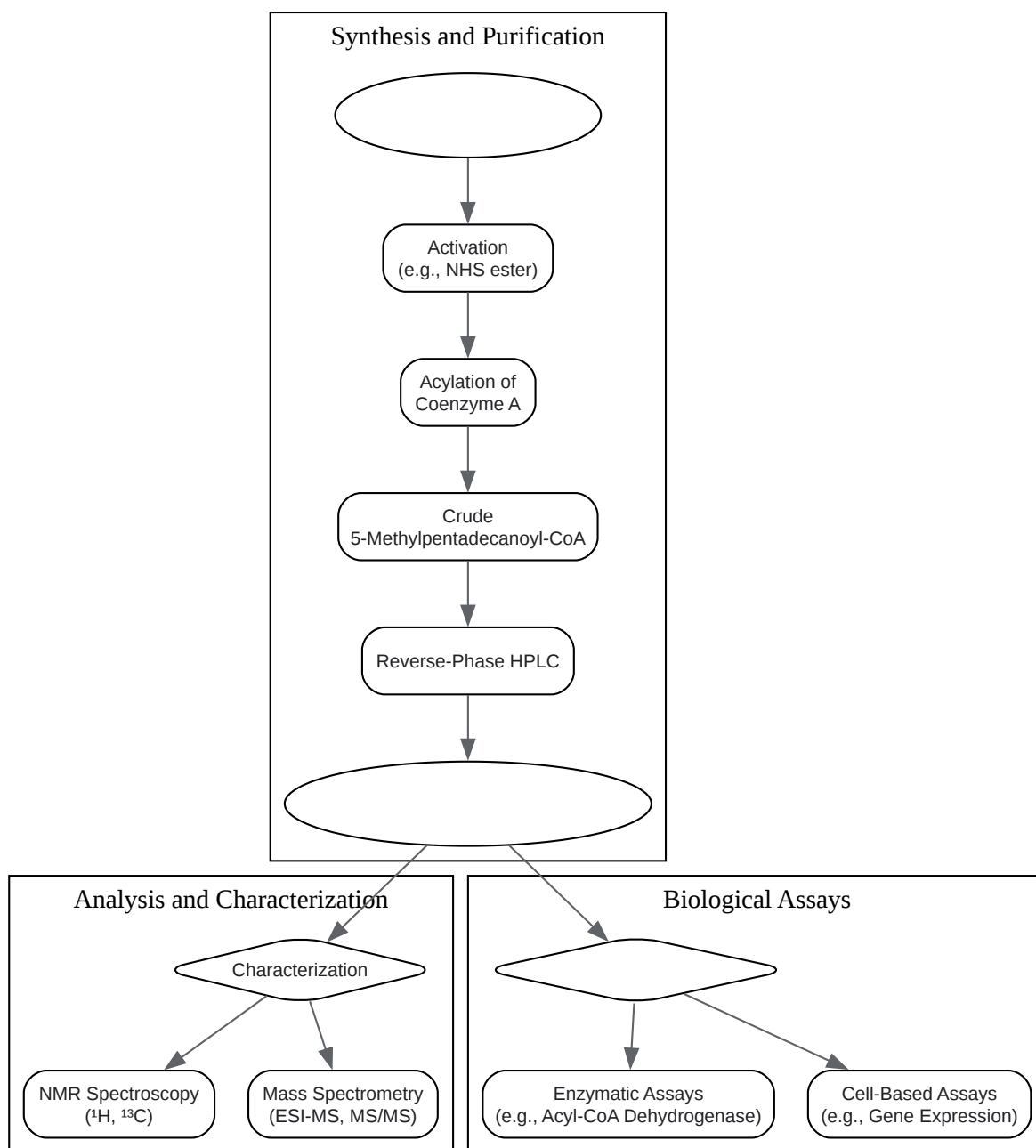
Figure 1. Proposed beta-oxidation pathway for **5-Methylpentadecanoyl-CoA**.

Role in Cellular Signaling

Long-chain and branched-chain fatty acyl-CoAs are known to act as signaling molecules, although the intracellular concentration of free acyl-CoAs is tightly regulated.[3] They can modulate the activity of various proteins, including transcription factors and enzymes. For instance, some fatty acyl-CoAs are ligands for nuclear receptors like peroxisome proliferator-activated receptors (PPARs), which regulate genes involved in lipid metabolism. It is plausible that **5-Methylpentadecanoyl-CoA** could also have such signaling roles, potentially influencing gene expression related to fatty acid metabolism and energy homeostasis.

Experimental Workflow for Studying 5-Methylpentadecanoyl-CoA

A typical workflow for the investigation of **5-Methylpentadecanoyl-CoA** would involve its synthesis, purification, and subsequent use in biochemical and cell-based assays.



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Figure 2. General experimental workflow for **5-Methylpentadecanoyl-CoA**.

Conclusion

5-Methylpentadecanoyl-CoA is a branched-chain fatty acyl-CoA with expected roles in energy metabolism and cellular signaling. While specific experimental data for this molecule is scarce, its properties and biological functions can be largely understood through the lens of well-studied analogous compounds. The protocols and pathways described in this guide provide a framework for researchers to synthesize, purify, and investigate the biological significance of **5-Methylpentadecanoyl-CoA**. Further research is needed to fully elucidate its specific roles in health and disease, which may open new avenues for therapeutic intervention in metabolic disorders.

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